molecular formula C8H11NO2 B182246 2-(6-Methoxypyridin-2-yl)ethanol CAS No. 195819-17-1

2-(6-Methoxypyridin-2-yl)ethanol

Cat. No. B182246
Key on ui cas rn: 195819-17-1
M. Wt: 153.18 g/mol
InChI Key: MTRANQHMPYZYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367676B2

Procedure details

Sodium borohydride (1.3 g, 34.8 mmol) was added to a solution of ethyl 2-(6-methoxypyridin-2-yl)acetate (0.68 g, 3.48 mmol) in ethanol (20 mL). The resulting solution was stirred at room temperature over night. The solvent was removed in vacuo. Ethyl acetate and saturated NaHCO3 solution were added. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried (Na2SO4) and concentrated to give the product. Yield: 0.23 g (44%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][O:4][C:5]1[N:10]=[C:9]([CH2:11][C:12](OCC)=[O:13])[CH:8]=[CH:7][CH:6]=1>C(O)C>[CH3:3][O:4][C:5]1[N:10]=[C:9]([CH2:11][CH2:12][OH:13])[CH:8]=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.68 g
Type
reactant
Smiles
COC1=CC=CC(=N1)CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Ethyl acetate and saturated NaHCO3 solution were added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Name
Type
Smiles
COC1=CC=CC(=N1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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